molecular formula C10H11BrO B12443363 3-(2-Bromo-4-methylphenyl)propanal

3-(2-Bromo-4-methylphenyl)propanal

Cat. No.: B12443363
M. Wt: 227.10 g/mol
InChI Key: QFQHSCMKNYWNMP-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylphenyl)propanal is an organic compound with the molecular formula C10H11BrO It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methylphenyl)propanal typically involves the bromination of 4-methylpropiophenone followed by a series of reactions to introduce the aldehyde group. One common method involves the continuous bromination of p-cresol to produce 2-bromo-4-methylphenol, which is then subjected to further reactions to obtain the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound often utilize optimized reaction conditions to maximize yield and minimize side reactions. The continuous bromination method, for example, ensures high selectivity and efficiency by accurately measuring and mixing reactants, maintaining appropriate reaction times, and controlling temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methylphenyl)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(2-Bromo-4-methylphenyl)propanoic acid.

    Reduction: 3-(2-Bromo-4-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4-methylphenyl)propanal has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenyl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenol
  • 4-Methylpropiophenone
  • 3-(2-Bromo-4-methylphenyl)propanol

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

3-(2-bromo-4-methylphenyl)propanal

InChI

InChI=1S/C10H11BrO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-7H,2-3H2,1H3

InChI Key

QFQHSCMKNYWNMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCC=O)Br

Origin of Product

United States

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